molecular formula C22H25N5O2S B2702825 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide CAS No. 1189882-78-7

3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide

Cat. No.: B2702825
CAS No.: 1189882-78-7
M. Wt: 423.54
InChI Key: LQWQEQBSWHCGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a high-purity chemical reagent intended for research and development purposes. This complex synthetic molecule features a thienotriazolopyrimidine core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity . Compounds with this core structure are often investigated for their interactions with various enzyme families and cellular receptors. Its specific structural motifs, including the 5-oxo-4-propyl-dihydrothienotriazolopyrimidine unit and the 2-phenylpropyl propanamide side chain, suggest it is designed for high-affinity target binding and optimal physicochemical properties. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this compound in exploratory studies, such as in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) investigations to further elucidate its specific mechanism of action and research value.

Properties

IUPAC Name

3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-3-12-26-21(29)20-17(11-13-30-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15(2)16-7-5-4-6-8-16/h4-8,11,13,15H,3,9-10,12,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWQEQBSWHCGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a member of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. This class has garnered attention due to its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_4O_2S with a molecular weight of approximately 358.46 g/mol. The structure includes a thieno-triazolo-pyrimidine core which is critical for its biological activity.

PropertyValue
Molecular FormulaC18H22N4O2SC_{18}H_{22}N_4O_2S
Molecular Weight358.46 g/mol
Melting PointNot available
LogPNot available
SolubilityNot available

Anticancer Activity

Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant anticancer properties. A study demonstrated that related compounds effectively inhibited Polo-like kinase 1 (Plk1), a target in various cancers. The inhibition of Plk1 leads to mitotic arrest and apoptosis in cancer cells such as HeLa and L363 cell lines .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In a model using formalin-induced paw edema in rodents, some derivatives showed substantial anti-inflammatory activity comparable to standard drugs like diclofenac . The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, as supported by docking studies that suggest favorable binding interactions with COX-2 .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within the cell. Molecular docking studies indicate that it may bind effectively to the active sites of kinases and COX enzymes. This binding can disrupt normal cellular processes leading to apoptosis in cancer cells and reduced inflammation.

Case Studies

  • Study on Anti-inflammatory Activity :
    • A series of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and tested for anti-inflammatory effects.
    • Results showed significant reduction in edema in treated groups compared to controls.
    • The most active compounds had an ALD50 greater than 0.4 g/kg indicating a high safety margin .
  • Anticancer Efficacy :
    • In vitro assays on various cancer cell lines revealed that certain derivatives could induce apoptosis and inhibit cell proliferation.
    • These findings highlight the potential use of these compounds as therapeutic agents in oncology .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the construction of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core followed by functionalization at the nitrogen and carbon centers. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Properties

Research indicates that compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class exhibit significant anti-inflammatory activities. In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is a target for anti-inflammatory therapies. Molecular docking studies have shown promising binding affinities with the enzyme active sites linked to inflammatory pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies conducted by the National Cancer Institute (NCI) demonstrated its efficacy against various human tumor cell lines. The results indicated a mean growth inhibition rate that suggests potential for further development as an anticancer agent .

Pharmacological Research

The unique structure of this compound allows it to interact with various biological targets. Its potential as a lead compound in drug discovery programs is significant. Researchers are focusing on optimizing its chemical structure to enhance potency and selectivity against specific disease targets.

Molecular Docking Studies

Molecular docking simulations have been utilized to predict how this compound binds to various proteins involved in disease processes. These studies provide insights into its mechanism of action and guide future modifications to improve therapeutic efficacy .

Case Study 1: Anti-inflammatory Activity

A study exploring the anti-inflammatory effects of related compounds revealed that modifications to the thieno[2,3-e][1,2,4]triazolo framework could enhance inhibitory activity against 5-LOX. The synthesized compound showed comparable activity levels to established anti-inflammatory drugs in vitro .

Case Study 2: Anticancer Efficacy

In another investigation involving multiple cancer cell lines, the compound exhibited selective cytotoxicity. The NCI's Developmental Therapeutics Program highlighted its potential as a novel agent for cancer treatment based on observed inhibition rates across various cell types .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The closest structural analog identified is 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide (Compound F084-0686) . Key differences include:

  • Core substituents : The target compound has a 4-propyl group, whereas F084-0686 features a 4-butyl chain.
  • Amide side chain : The target compound’s N-(2-phenylpropyl) group contrasts with F084-0686’s N-(4-methylphenyl) moiety.

These modifications influence molecular weight, lipophilicity, and steric interactions. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound F084-0686
Core substituent 4-propyl 4-butyl
Amide side chain N-(2-phenylpropyl) N-(4-methylphenyl)
Molecular formula Not reported* C₂₁H₂₃N₅O₂S
Molecular weight Not reported* 409.51 g/mol
logP Estimated higher than 3.5† 3.4968
Hydrogen bond acceptors Likely 6‡ 6
Polar surface area Estimated >64 Ų‡ 64.124 Ų

*Exact data for the target compound is unavailable; differences inferred from structural analogs.
†Propyl and phenylpropyl groups may increase lipophilicity compared to F084-0686’s butyl and methylphenyl.
‡Assumed similarity due to shared core and amide functionality.

Physicochemical and Pharmacokinetic Properties

The target compound is expected to exhibit moderate lipophilicity (logP >3.5), driven by its phenylpropyl side chain and propyl substituent. This contrasts with F084-0686’s logP of 3.4968, which balances a butyl chain (more hydrophobic than propyl) with a smaller 4-methylphenyl group . Both compounds likely have low aqueous solubility (logSw ≈ -3.7 for F084-0686), a common challenge for lipophilic heterocycles.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity while minimizing side products?

Methodological Answer:
Optimization requires a combination of statistical Design of Experiments (DoE) and additive screening. For example:

  • DoE : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) influencing yield and purity. Central composite designs can refine optimal conditions .
  • Additive Screening : Incorporate additives like ionic liquids or phase-transfer catalysts (as demonstrated in triazolopyrimidine syntheses) to enhance reaction efficiency and suppress byproducts .
  • In-Line Monitoring : Employ techniques like HPLC or Raman spectroscopy for real-time tracking of intermediates, enabling rapid adjustments .

What advanced spectroscopic and chromatographic techniques are recommended to resolve structural ambiguities in this compound?

Methodological Answer:
Due to its fused heterocyclic core and stereochemical complexity:

  • Multi-Nuclear NMR : Use 13C^{13}\text{C}-1H^{1}\text{H} HSQC and HMBC to assign quaternary carbons and confirm connectivity, particularly for the thieno-triazolopyrimidine moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to verify molecular formula and detect trace impurities (e.g., depropylated derivatives) .
  • X-ray Crystallography : If single crystals are obtainable, crystallographic analysis provides unambiguous confirmation of the 3D structure .

How can computational methods predict reaction pathways and stability under varying conditions?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to map potential energy surfaces, identifying intermediates and transition states in the synthesis pathway .
  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the 5-oxo group) under acidic/alkaline conditions .
  • Docking Studies : Predict metabolic stability by simulating interactions with cytochrome P450 enzymes .

How should researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Batch Comparison : Use multivariate analysis (e.g., PCA) on NMR or IR spectra to identify outlier batches and correlate variations with reaction parameters .
  • Impurity Profiling : Compare LC-MS data against reference standards (e.g., USP/PhEur guidelines) to quantify side products like N-dealkylated analogs .
  • Replicate Studies : Conduct controlled replicates under identical conditions to isolate experimental vs. instrumental variability .

What methodologies are appropriate for evaluating the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Prioritize target-specific assays (e.g., kinase inhibition) using fluorogenic substrates, with triazolopyrimidine analogs as positive controls .
  • ADME Profiling : Use Caco-2 cell monolayers for permeability studies and microsomal stability assays to predict bioavailability .
  • SAR Analysis : Systematically modify substituents (e.g., propyl vs. phenylpropyl groups) and correlate changes with activity data .

What experimental designs are effective for studying degradation pathways under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and oxidative/reductive agents, followed by LC-MS/MS to identify degradation products .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (e.g., 25°C/60% RH vs. 40°C/75% RH) .
  • Isotope-Labeling : Introduce 18O^{18}\text{O} at the 5-oxo position to track hydrolytic cleavage mechanisms .

How can researchers ensure compliance with pharmaceutical quality guidelines during synthesis and analysis?

Methodological Answer:

  • ICH Harmonization : Follow Q3A/B guidelines for impurity thresholds (<0.10% for unidentified impurities) and validate analytical methods per Q2(R1) .
  • Reference Standards : Use certified impurities (e.g., BP/PhEur standards) for LC-MS calibration and quantitative NMR .
  • GMP Protocols : Document synthesis steps rigorously, including raw material certificates and in-process controls (e.g., TLC spot checks) .

What strategies are used to modify the core structure to enhance pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the thieno ring with furano or pyrido groups to modulate lipophilicity and metabolic stability .
  • Prodrug Design : Introduce ester or amide prodrug moieties at the propanamide side chain to improve solubility .
  • Crystallographic Optimization : Use halogen bonding (e.g., fluorine substitution) to enhance target binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.